molecular formula C20H18ClN3O2S B8044128 (5Z)-5-[[3-[(2-chlorophenyl)methoxy]phenyl]methylidene]-2-(2-propan-2-ylidenehydrazinyl)-1,3-thiazol-4-one

(5Z)-5-[[3-[(2-chlorophenyl)methoxy]phenyl]methylidene]-2-(2-propan-2-ylidenehydrazinyl)-1,3-thiazol-4-one

Cat. No.: B8044128
M. Wt: 399.9 g/mol
InChI Key: HGYLERPCNTUKHY-WQRHYEAKSA-N
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Description

The compound (5Z)-5-[[3-[(2-chlorophenyl)methoxy]phenyl]methylidene]-2-(2-propan-2-ylidenehydrazinyl)-1,3-thiazol-4-one is a complex organic molecule with potential applications in various fields of scientific research. This compound features a thiazole ring, a chlorophenyl group, and a hydrazinyl moiety, making it a subject of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[[3-[(2-chlorophenyl)methoxy]phenyl]methylidene]-2-(2-propan-2-ylidenehydrazinyl)-1,3-thiazol-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 2-chlorophenylmethanol and a suitable base.

    Formation of the Hydrazinyl Moiety: The hydrazinyl group is formed by reacting the intermediate with hydrazine hydrate under reflux conditions.

    Final Condensation: The final step involves the condensation of the intermediate with an appropriate aldehyde or ketone to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[[3-[(2-chlorophenyl)methoxy]phenyl]methylidene]-2-(2-propan-2-ylidenehydrazinyl)-1,3-thiazol-4-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can introduce various functional groups.

Scientific Research Applications

(5Z)-5-[[3-[(2-chlorophenyl)methoxy]phenyl]methylidene]-2-(2-propan-2-ylidenehydrazinyl)-1,3-thiazol-4-one: has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-[[3-[(2-chlorophenyl)methoxy]phenyl]methylidene]-2-(2-propan-2-ylidenehydrazinyl)-1,3-thiazol-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-[[3-[(2-bromophenyl)methoxy]phenyl]methylidene]-2-(2-propan-2-ylidenehydrazinyl)-1,3-thiazol-4-one
  • (5Z)-5-[[3-[(2-fluorophenyl)methoxy]phenyl]methylidene]-2-(2-propan-2-ylidenehydrazinyl)-1,3-thiazol-4-one
  • (5Z)-5-[[3-[(2-methylphenyl)methoxy]phenyl]methylidene]-2-(2-propan-2-ylidenehydrazinyl)-1,3-thiazol-4-one

Uniqueness

The uniqueness of (5Z)-5-[[3-[(2-chlorophenyl)methoxy]phenyl]methylidene]-2-(2-propan-2-ylidenehydrazinyl)-1,3-thiazol-4-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, thiazole ring, and hydrazinyl moiety allows for unique interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

(5Z)-5-[[3-[(2-chlorophenyl)methoxy]phenyl]methylidene]-2-(2-propan-2-ylidenehydrazinyl)-1,3-thiazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2S/c1-13(2)23-24-20-22-19(25)18(27-20)11-14-6-5-8-16(10-14)26-12-15-7-3-4-9-17(15)21/h3-11H,12H2,1-2H3,(H,22,24,25)/b18-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGYLERPCNTUKHY-WQRHYEAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=NC(=O)C(=CC2=CC(=CC=C2)OCC3=CC=CC=C3Cl)S1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=NNC1=NC(=O)/C(=C/C2=CC(=CC=C2)OCC3=CC=CC=C3Cl)/S1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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